molecular formula C10H13NO4 B1584653 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid CAS No. 26095-36-3

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid

Cat. No.: B1584653
CAS No.: 26095-36-3
M. Wt: 211.21 g/mol
InChI Key: NTMWPNLDMTVPBO-UHFFFAOYSA-N
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Description

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid (CAS 26095-36-3) is a furan-based carboxylic acid derivative incorporating a morpholine moiety. This compound, with a molecular formula of C 10 H 13 NO 4 and a molecular weight of 211.21 g/mol, is a white to off-white solid at room temperature [ ]. It is characterized by a predicted boiling point of 356.7±42.0 °C and a density of 1.302±0.06 g/cm³ [ ]. Its predicted pKa of 2.90±0.10 indicates it is a weak acid [ ]. The compound should be stored at 2-8°C to maintain stability [ ]. This molecule serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring both a carboxylic acid and a morpholine group, makes it a valuable intermediate for the construction of more complex molecules, such as in the synthesis of pharmaceutical compounds [ ]. The carboxylic acid group can undergo typical reactions like amide coupling and esterification, while the morpholine ring can influence the solubility and bioavailability of the resulting molecules. As a high-purity intermediate, it is essential for researchers in drug discovery and development, particularly in the exploration of new therapeutic agents. The product is for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(morpholin-4-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-10(13)9-2-1-8(15-9)7-11-3-5-14-6-4-11/h1-2H,3-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMWPNLDMTVPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342289
Record name 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26095-36-3
Record name 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26095-36-3
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Preparation Methods

Aminofuran Precursor Synthesis and Functionalization

A notable approach to preparing aminofuran derivatives, which are precursors to compounds like this compound, involves multi-step sequences including bromination, dehalogenation, coupling reactions, and deprotection steps. However, traditional methods suffer from low atom economy and use of heavy metals and protecting groups, making them less economical and environmentally friendly.

A novel method described in US Patent US20230339876A1 improves on this by providing a more cost-effective and industrially scalable process for 4-aminofurans, which can be adapted for morpholin-4-ylmethyl substitution. This method avoids heavy metals and complex protecting groups, enhancing yield and purity.

Cross-Coupling and Functional Group Interconversion

In some synthetic schemes, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-type) are employed to construct the furan core or to attach aryl groups before morpholin-4-ylmethylation. Following this, reductive amination introduces the morpholine substituent.

For example, US Patent US8153629B2 describes a process involving palladium-catalyzed cross-coupling of boronic acids with aldehyde intermediates, followed by reductive amination to install morpholin-4-ylmethyl groups, which could be adapted to furan derivatives.

Detailed Preparation Procedure (Representative Example)

Step Reaction Type Reagents/Conditions Outcome Notes
1 Synthesis of 5-formylfuran-2-carboxylic acid Starting from 2-furaldehyde or derivatives, oxidation or formylation reactions 5-formylfuran-2-carboxylic acid intermediate Precursor for reductive amination
2 Reductive amination Morpholine, formaldehyde or equivalent; reducing agent (e.g., NaBH3CN) This compound Morpholin-4-ylmethyl group introduced at 5-position
3 Purification Crystallization or chromatography Pure target compound High purity essential for applications

Research Findings and Optimization Insights

  • Yield and Purity: Newer methods avoid heavy metals and protecting groups, improving atom economy and reducing purification complexity.

  • Industrial Scale-Up: The novel methods described in patents emphasize scalability, using milder conditions and fewer steps, which reduces cost and waste.

  • Regioselectivity: Morpholin-4-ylmethylation is achieved regioselectively via reductive amination, minimizing side reactions and maximizing yield.

  • Catalyst Use: Palladium catalysts are employed in cross-coupling steps but are avoided in the final morpholine installation to reduce metal contamination.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages References
Multi-step bromination/dehalogenation Bromination, dehalogenation, coupling, deprotection Established method Low atom economy, heavy metals, complex purification
Novel aminofuran synthesis Direct amination, avoiding heavy metals Cost-effective, scalable, high purity Requires specific reagents
Reductive amination Morpholine + aldehyde + reducing agent Regioselective, mild conditions Requires pure aldehyde intermediate
Pd-catalyzed cross-coupling + reductive amination Suzuki coupling + reductive amination Efficient C-C bond formation Use of Pd catalyst, multi-step

Chemical Reactions Analysis

Types of Reactions

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-methanol derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the prominent applications of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid is its potential as an antimicrobial agent. Research indicates that derivatives of furan-containing compounds can interfere with bacterial iron homeostasis, which is crucial for the virulence of several pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism involves the inhibition of siderophore biosynthesis, a vital process for bacterial survival under iron-limited conditions.

Case Study: Inhibition of Siderophore Biosynthesis
In a study focused on non-nucleoside inhibitors of adenylating enzymes involved in siderophore biosynthesis, compounds similar to this compound exhibited nanomolar inhibitory activity against various bacterial strains . This suggests that such compounds could be further developed into effective antibacterial drugs.

Drug Development

Structure-Activity Relationship (SAR) Studies
The compound has been utilized in SAR studies to develop new derivatives with enhanced biological activity. For instance, modifications to the furan ring and morpholine moiety have shown promise in increasing potency against target pathogens .

Data Table: Structure-Activity Relationship Findings

Compound VariantActivity Against M. tuberculosisComments
This compoundModerateInitial lead compound
5-(Phenyl)-4-methyl-morpholinyl derivativeHighImproved potency observed
5-(Chloro)-4-methyl-morpholinyl derivativeVery HighSignificant enhancement in activity

Material Science

Polymer Synthesis
Beyond medicinal applications, this compound has been explored in the synthesis of polymers. Its ability to form stable linkages with various monomers allows for the creation of bioactive materials that can be used in drug delivery systems .

Conclusion and Future Directions

The applications of this compound span across medicinal chemistry and material science, demonstrating its versatility as a bioactive compound. Ongoing research is likely to focus on optimizing its structure for enhanced efficacy and exploring its potential in new therapeutic areas.

Mechanism of Action

The mechanism of action of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Key Properties

The following table summarizes key structural and functional differences between 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid and related furan-carboxylic acid derivatives:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
This compound 26095-36-3 Morpholinylmethyl (5), COOH (2) C₁₀H₁₃NO₄ 211.21 Intermediate; potential antimycobacterial activity
5-(4-Nitrophenyl)furan-2-carboxylic acid 26095-36-3* 4-Nitrophenyl (5), COOH (2) C₁₁H₇NO₅ 233.18 Antitubercular agent (MbtI inhibitor)
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate Not provided 2-Fluoro-4-nitrophenyl (5), COOCH₃ (2) C₁₂H₈FNO₅ 265.20 Crystallized analog for structural studies
5-Formyl-2-furancarboxylic acid 13529-17-4 Formyl (5), COOH (2) C₆H₄O₄ 140.09 Intermediate in organic synthesis
5-(Methoxycarbonyl)furan-2-carboxylic acid 6750-85-2 Methoxycarbonyl (5), COOH (2) C₇H₆O₅ 170.12 Pharmaceutical intermediate

*Note: The CAS number for 5-(4-Nitrophenyl)furan-2-carboxylic acid is conflated in some sources; structural confirmation is critical .

Physicochemical Properties

Property This compound 5-(4-Nitrophenyl)furan-2-carboxylic acid
Solubility Moderate (polar solvents) Low (aprotic solvents)
Melting Point Not reported 194°C (decomposition)
LogP (Predicted) ~1.2 (moderate lipophilicity) ~2.5 (higher lipophilicity)
Hydrogen Bond Donors 1 (COOH) 1 (COOH)

Biological Activity

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid (often referred to as 5-MFCA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-MFCA is characterized by the following molecular formula: C10H13N2O4. The compound features a furan ring, a morpholine group, and a carboxylic acid functional group, which contribute to its unique chemical reactivity and biological interactions. The hydrochloride form enhances its solubility and stability, making it suitable for various biochemical applications.

The biological activity of 5-MFCA is primarily attributed to its ability to interact with specific biomolecules, particularly enzymes and receptors. The morpholine moiety plays a crucial role in binding interactions, allowing the compound to modulate protein functions. Preliminary studies suggest that 5-MFCA may influence oxidative stress pathways and inhibit certain enzymatic activities, which could lead to therapeutic effects in various diseases .

Antimicrobial Properties

Research has demonstrated that 5-MFCA exhibits antimicrobial activity against various pathogens. Notably, studies indicate that it has significant efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 75 µM . This makes it a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 5-MFCA has been associated with anti-inflammatory effects. It appears to modulate cellular signaling pathways related to inflammation, which could be beneficial in treating inflammatory diseases.

Anticancer Potential

Emerging research suggests that 5-MFCA may possess anticancer properties as well. Its ability to influence cell signaling pathways could play a role in inhibiting tumor growth or promoting apoptosis in cancer cells. Further studies are needed to elucidate the specific mechanisms involved and the potential therapeutic applications in oncology .

Research Findings and Case Studies

Several studies have explored the biological activity of 5-MFCA:

  • Proteomics Studies : Research indicates that 5-MFCA can selectively bind to certain protein targets, influencing their stability and activity. This selectivity is crucial for understanding complex biochemical pathways and developing targeted therapies .
  • Antibacterial Activity Assessment : In vitro assays have shown that 5-MFCA effectively inhibits bacterial growth, particularly against Gram-positive bacteria like S. aureus. The agar-well diffusion method was employed to assess its antibacterial properties, demonstrating zones of inhibition comparable to established antibiotics .
  • Inflammation Modulation : In studies involving inflammatory models, 5-MFCA exhibited significant reductions in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-MFCA, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acidEthyl group substitution on morpholinePotentially altered pharmacokinetics
5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acidMethyl group substitution on morpholineMay exhibit different biological activities compared to the parent compound
5-(Morpholin-4-ylmethyl)furan-2-carboxylic acidLacks hydrochloride saltDifferent solubility and reactivity characteristics

This table highlights how variations in structure can influence biological activity and pharmacokinetics, providing insights into the design of new derivatives with enhanced properties.

Q & A

Q. What are the established synthetic pathways for 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid?

The synthesis typically involves introducing the morpholin-4-ylmethyl group to a pre-functionalized furan-2-carboxylic acid scaffold. A common approach is nucleophilic substitution, where a halogenated furan intermediate (e.g., 5-chloromethyl-furan-2-carboxylic acid) reacts with morpholine under basic conditions (e.g., K₂CO₃ or NaOH in polar aprotic solvents like DMF). Post-reaction purification via recrystallization or column chromatography ensures high purity . For analogs, reaction optimization (temperature, solvent, and stoichiometry) is critical to avoid byproducts like N-alkylated morpholine derivatives.

Q. How can researchers verify the structural integrity of this compound?

Combined spectroscopic and crystallographic methods are essential:

  • NMR : Confirm substitution patterns (e.g., morpholine proton signals at δ 2.5–3.5 ppm and furan protons at δ 6.5–7.5 ppm).
  • X-ray crystallography : Resolve bond angles and spatial arrangement using programs like SHELXL for refinement .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion). Discrepancies between spectral data and expected structures may require iterative refinement or alternative synthetic routes.

Q. What purification techniques are effective for isolating this compound?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Chromatography : Reverse-phase HPLC or silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) for polar derivatives.
  • Acid-base extraction : Leverage the carboxylic acid group’s pH-dependent solubility for crude product isolation .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with bioactive moieties?

  • Catalyst selection : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) requires ligand optimization (e.g., SPhos) to enhance efficiency.
  • Solvent effects : Use DMF or THF to stabilize intermediates; avoid protic solvents that may hydrolyze morpholine.
  • Temperature control : Microwave-assisted synthesis (80–120°C) reduces reaction time while maintaining yield . Monitor by TLC or LC-MS to identify optimal stopping points.

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

  • Validation workflows : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to identify misassignments.
  • Twinned crystals : Use SHELXD for phase resolution in cases of twinning or disorder .
  • Dynamic effects : Variable-temperature NMR can reveal conformational flexibility that X-ray structures may not capture.

Q. What computational tools are suitable for modeling the interactions of this compound with biological targets?

  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes/receptors.
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over time.
  • QM/MM : Gaussian or ORCA for electronic structure analysis of reactive intermediates .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability : TGA/DSC analysis reveals decomposition above 200°C, releasing CO₂ and morpholine derivatives .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Hydrolytic stability : Avoid aqueous buffers at pH >8 to prevent ester hydrolysis (if applicable) .

Q. How can researchers mitigate side reactions during functionalization of this compound?

  • Protecting groups : Temporarily protect the carboxylic acid with tert-butyl esters to avoid unwanted acylation.
  • Regioselective modifications : Use directing groups (e.g., nitro) to control electrophilic substitution on the furan ring.
  • Inert atmospheres : Conduct reactions under N₂/Ar to prevent oxidation of the morpholine moiety .

Methodological Notes

  • Safety : Handle in fume hoods with PPE (gloves, goggles) due to potential acute toxicity (inhalation/skin contact) .
  • Data reproducibility : Document reaction parameters (e.g., solvent purity, humidity) meticulously to ensure reproducibility.
  • Collaborative tools : Use WinGX for collaborative crystallographic data analysis and CIF reporting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Morpholin-4-ylmethyl-furan-2-carboxylic acid
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5-Morpholin-4-ylmethyl-furan-2-carboxylic acid

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